molecular formula C20H15BrCl2N2O3 B254883 6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one

6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B254883
M. Wt: 482.2 g/mol
InChI Key: UBMGHPLYDJMOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a 2,5-dichlorophenyl group attached to a piperazine ring, and a carbonyl group linked to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Coupling Reaction: The 2,5-dichlorophenyl group is introduced via a coupling reaction with a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Properties

Molecular Formula

C20H15BrCl2N2O3

Molecular Weight

482.2 g/mol

IUPAC Name

6-bromo-3-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C20H15BrCl2N2O3/c21-13-1-4-18-12(9-13)10-15(20(27)28-18)19(26)25-7-5-24(6-8-25)17-11-14(22)2-3-16(17)23/h1-4,9-11H,5-8H2

InChI Key

UBMGHPLYDJMOHP-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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